

JNc-440: A Novel Antihypertensive Agent Targeting Endothelial Ion Channel Interaction

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Compound of Interest		
Compound Name:	JNc-440	
Cat. No.:	B15616300	Get Quote

A comparative analysis of **JNc-440** against established TRPV4 and KCa2.3 modulators showcases a unique mechanism of action with promising therapeutic potential for hypertension. This guide provides a detailed comparison of the novel antihypertensive compound **JNc-440** with known activators of the Transient Receptor Potential Vanilloid 4 (TRPV4) and Calcium-activated potassium channel subtype 2.3 (KCa2.3), offering insights into its performance based on available preclinical data.

Performance Comparison

JNc-440 distinguishes itself by selectively enhancing the interaction between TRPV4 and KCa2.3 channels in endothelial cells, a coupling that is reportedly impaired in hypertensive states. This targeted approach contrasts with direct channel activators, which may elicit broader systemic effects. The following table summarizes the performance of **JNc-440** in comparison to the KCa2.3/3.1 activator SKA-31 and the TRPV4 agonist GSK1016790A.



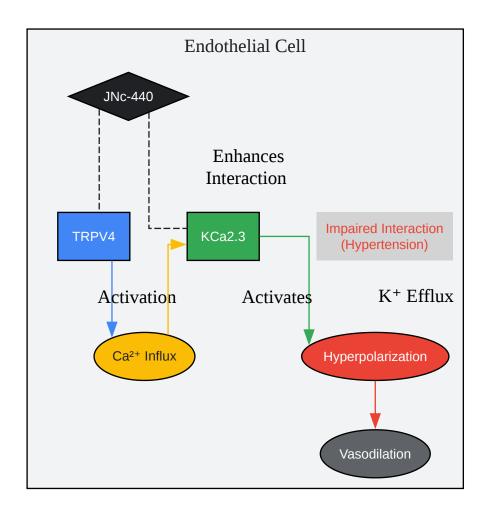
Compound	Target	Dose/Concentr ation	Animal Model	Key Findings
JNc-440	TRPV4-KCa2.3 Interaction Enhancer	1 mg/kg (i.v.)	Angiotensin II- induced hypertensive mice	Significantly lowered systolic blood pressure by ~30 mmHg. No significant effect on the blood pressure of normotensive mice.
SKA-31	KCa2.3/KCa3.1 Activator	1, 3, 10 mg/kg (i.v.)	Spontaneously Hypertensive Rats (SHR)	Dose- dependently caused a transient decrease in blood pressure. [1] At 10 mg/kg, a profound short- term decrease in heart rate was observed.[1]
30 and 100 mg/kg (i.p.)	Normotensive and hypertensive connexin40- deficient mice	Decreased arterial pressure by ~32 mmHg in all genotypes.[2]		
GSK1016790A	TRPV4 Agonist	2-10 μg/kg (i.v.)	Normotensive rats	Produced dose- dependent decreases in systemic arterial pressure.[3]
100 nM	Isolated mouse mesenteric arteries	Elicited robust endothelium- dependent vasodilation		



(67.3 ± 14.2% maximal dilation).[4]

Signaling Pathway and Mechanism of Action

JNc-440's innovative mechanism focuses on restoring a crucial interaction for blood pressure regulation within the vascular endothelium.



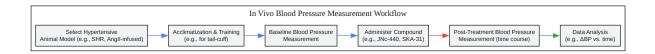
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Caption: Mechanism of JNc-440 in endothelial cells.

Experimental Workflow



The evaluation of antihypertensive agents like **JNc-440** typically involves in vivo blood pressure measurements in animal models of hypertension.



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Caption: General workflow for in vivo blood pressure studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **JNc-440** and benchmark compounds.

In Vivo Blood Pressure Measurement (Tail-Cuff Method)

This non-invasive method is commonly used for repeated blood pressure measurements in rodents.

- 1. Animal Acclimatization and Training:
- House mice under a 12-hour light/dark cycle with ad libitum access to food and water.
- For 5-7 consecutive days prior to the experiment, train the mice by placing them in restrainers on a warming platform (30-35°C) and attaching the tail cuff.[5][6][7] This training is crucial to minimize stress-induced variations in blood pressure.
- 2. Baseline Blood Pressure Measurement:
- On the day of the experiment, place the trained, conscious mouse in the restrainer on the warming platform.[7]



- Position the occlusion cuff and the volume pressure recording (VPR) sensor at the base of the tail.[6][8]
- Allow the mouse to acclimate for at least 5-10 minutes before starting the measurements.[6]
- The system performs a series of inflation-deflation cycles (e.g., 5 preliminary cycles followed by 10 measurement cycles).[5]
- 3. Drug Administration:
- Administer JNc-440 or the benchmark compound via the desired route (e.g., intravenous, intraperitoneal).
- 4. Post-Treatment Blood Pressure Measurement:
- At specified time points after drug administration, repeat the blood pressure measurement procedure as described in step 2.
- 5. Data Analysis:
- The software records systolic, diastolic, and mean arterial pressure.
- Calculate the change in blood pressure from baseline at each time point for each animal.
- Statistical analysis is performed to compare the effects of the different compounds.

Ex Vivo Vasodilation Assay (Wire Myography)

This technique assesses the direct effect of compounds on the contractility of isolated small arteries.

- 1. Vessel Isolation and Mounting:
- Euthanize the animal and dissect the desired artery (e.g., mesenteric artery) in ice-cold physiological salt solution (PSS).[9]



- Clean the artery of surrounding adipose and connective tissue and cut it into 2 mm segments.[9]
- Mount the arterial ring on two small wires in the jaws of a wire myograph chamber filled with PSS aerated with 95% O2 and 5% CO2 at 37°C.[9]
- 2. Equilibration and Viability Testing:
- Allow the vessel to equilibrate for approximately 30-60 minutes.
- Stretch the vessel to its optimal resting tension.
- Test the viability of the vessel by inducing contraction with a high-potassium solution (KPSS) and then an agonist like phenylephrine.[9]
- Assess endothelium integrity by inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).[9]
- 3. Cumulative Concentration-Response Curve:
- Pre-constrict the arterial ring with an agonist (e.g., phenylephrine) to a submaximal level.
- Once a stable contraction is achieved, add the test compound (e.g., JNc-440, GSK1016790A) in a cumulative manner, increasing the concentration stepwise.
- Record the relaxation response at each concentration until a maximal response is achieved.
- 4. Data Analysis:
- Express the relaxation at each concentration as a percentage of the pre-constriction.
- Plot the concentration-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response) to determine the potency of the compound.

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